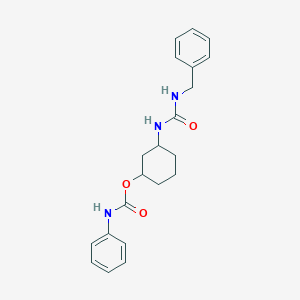
3-(3-Benzylureido)cyclohexyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Benzylureido)cyclohexyl phenylcarbamate, also known as BHPC, is a novel compound that has been extensively studied for its potential use as a therapeutic agent. BHPC belongs to the class of compounds known as ureido-substituted cyclohexylphenylcarbamates, which have been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Wissenschaftliche Forschungsanwendungen
Transition-Metal Phosphors with Cyclometalating Ligands
This review discusses the systematic preparation of transition-metal-based phosphors, showcasing their applications in organic light-emitting diodes (OLEDs). Cyclometalating ligands, which may share structural motifs with "3-(3-Benzylureido)cyclohexyl phenylcarbamate," enable fine-tuning of emission wavelengths across the visible spectrum, indicating potential applications in phosphorescent displays and illumination devices (Y. Chi & P. Chou, 2010).
Benzophenone-3 in Sunscreens
A review on benzophenone-3 (BP-3), a component in sunscreens, explores its environmental impact and potential aquatic ecosystem risks. This study's focus on the environmental presence and toxicological profile of BP-3, a compound with structural similarities to many phenylcarbamates, underscores the importance of understanding the ecological consequences of chemical compounds (Sujin Kim & Kyungho Choi, 2014).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Research on benzene-1,3,5-tricarboxamides (BTAs) highlights their significance across various scientific fields, from nanotechnology to biomedical applications. The versatility of BTAs in forming stable supramolecular structures could hint at the potential utility of similar compounds, including "this compound," in designing new materials or drug delivery systems (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Benzofuran Derivatives in Drug Development
A review on benzofuran compounds, known for their strong biological activities, outlines their potential as natural drug lead compounds. Similar to benzofurans, "this compound" could possess significant biological activities, suggesting its exploration in drug development (Yu-hang Miao et al., 2019).
Organotin(IV) Complexes in Anticarcinogenicity
This review emphasizes the anticarcinogenicity and toxicity of organotin(IV) complexes, showcasing their potential in cancer therapy. The discussion on the biological properties of these complexes may inspire further research into the therapeutic applications of structurally complex compounds like "this compound" (Saqib Ali, S. Shahzadi, & Imtiaz-ud-Din., 2018).
Eigenschaften
IUPAC Name |
[3-(benzylcarbamoylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(22-15-16-8-3-1-4-9-16)23-18-12-7-13-19(14-18)27-21(26)24-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,24,26)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNLNWPSSVPXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)
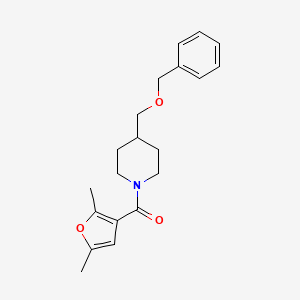

![5-(benzylthio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588642.png)
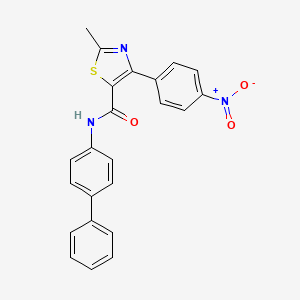
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2588646.png)
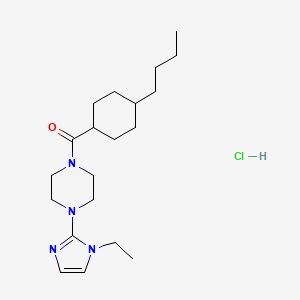
![1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588649.png)
![N-{[3-(3-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-2-(4-chlorophenyl)ethanamine](/img/structure/B2588650.png)
![3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2588652.png)
![(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2588656.png)
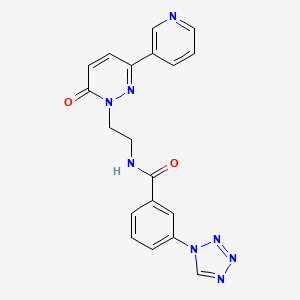
![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2588658.png)
![N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide](/img/structure/B2588659.png)